Lateritin
Overview
Description
Mechanism of Action
Target of Action
Lateritin is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the cholesterol metabolism, specifically in the formation of cholesteryl esters. By inhibiting ACAT, this compound can affect the balance of cholesterol in the body .
Mode of Action
It is known that it inhibits acat, which leads to a decrease in the formation of cholesteryl esters . This inhibition is time-dependent and irreversible . The interaction of this compound with its target (ACAT) and the resulting changes in the cholesterol metabolism are areas of ongoing research.
Biochemical Pathways
This compound affects the cholesterol metabolism pathway by inhibiting the action of ACAT . ACAT is responsible for the formation of cholesteryl esters from cholesterol and fatty acids. These esters are then stored in the cytoplasm in lipid droplets. By inhibiting ACAT, this compound disrupts this process, potentially leading to altered levels of cholesterol and cholesteryl esters in the body .
Result of Action
In addition to its effects on cholesterol metabolism, this compound also inhibits the growth of a mini-panel of human cancer cell lines, gram-positive bacteria, and Candida albicans . This suggests that this compound may have potential therapeutic applications in the treatment of certain cancers and infections .
Biochemical Analysis
Biochemical Properties
Lateritin plays a crucial role in biochemical reactions by inhibiting the enzyme acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesteryl esters . This compound interacts with ACAT in a time-dependent and irreversible manner, inhibiting its activity by 50% at a concentration of 5.7 μM . The inhibition of ACAT by this compound prevents the formation of cholesteryl esters, thereby reducing the accumulation of cholesterol in macrophages and other cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In macrophages, this compound inhibits the formation of cholesteryl esters, which are a hallmark of foam cells in atherosclerotic lesions . By reducing cholesteryl ester formation, this compound helps to prevent the development of atherosclerosis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ACAT and other related enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of ACAT, where it inhibits the enzyme’s activity. This inhibition is time-dependent and irreversible, suggesting that this compound forms a stable complex with ACAT . By blocking the activity of ACAT, this compound prevents the esterification of cholesterol, leading to a reduction in cholesteryl ester formation and accumulation . This mechanism of action is crucial for its potential therapeutic effects in treating cholesterol-related disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is maintained under specific conditions, and its inhibitory effects on ACAT are sustained over extended periods . Degradation of this compound can occur under certain conditions, which may reduce its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in reducing cholesteryl ester accumulation in macrophages .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits ACAT activity and reduces cholesteryl ester formation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential liver toxicity and other adverse reactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol metabolism. By inhibiting ACAT, this compound affects the esterification of cholesterol, a key step in the formation of cholesteryl esters . This inhibition leads to changes in metabolic flux and metabolite levels, particularly in macrophages and other cells involved in cholesterol metabolism . The interaction of this compound with ACAT and other related enzymes is crucial for its effects on metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in various cellular compartments . The distribution of this compound within cells is essential for its inhibitory effects on ACAT and its overall therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where ACAT is located . This localization is crucial for its inhibitory effects on ACAT activity. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lateritin is typically isolated from the mycelial cake of Gibberella lateritium through a series of purification steps, including solvent extraction, silica gel column chromatography, and reverse-phase high-performance liquid chromatography (HPLC)
Industrial Production Methods: Industrial production of this compound involves the cultivation of Gibberella lateritium under controlled conditions to maximize the yield of the compound. The mycelial cake is then subjected to solvent extraction and chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Lateritin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.
Reduction: Reduction reactions involving this compound are less common and not well-studied.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride could be potential reducing agents.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Detailed studies on the reaction products of this compound are limited.
Scientific Research Applications
Lateritin has several scientific research applications, including:
Comparison with Similar Compounds
Lateritin is unique due to its dual role as an ACAT inhibitor and a platelet aggregation inhibitor. Similar compounds include:
Eldacimibe: Another ACAT inhibitor used in the study of atherosclerosis and hypercholesterolemia.
Avasimibe: An orally bioavailable ACAT inhibitor that prevents cholesterol deposition in the arterial wall.
Eflucimibe: An ACAT inhibitor used for the treatment of cardiovascular diseases and metabolic disorders.
These compounds share similar inhibitory effects on ACAT but may differ in their specific molecular structures, bioavailability, and additional biological activities.
Properties
IUPAC Name |
3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBTBNVNCFOBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80984071 | |
Record name | 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80984071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65454-13-9 | |
Record name | Lateritin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065454139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80984071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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